molecular formula C17H14N6OS2 B2872889 N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483984-64-1

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2872889
CAS No.: 483984-64-1
M. Wt: 382.46
InChI Key: OCZCGGVTHZLVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of purine, which allows it to potentially interact with and inhibit various ATP-binding sites in kinase targets critical for cellular proliferation . This mechanism is a cornerstone of targeted cancer therapy research. The compound's specific molecular architecture, featuring a 4-methylthiazole acetamide chain linked via a sulfanyl bridge, is designed to optimize binding affinity and selectivity. Researchers are particularly interested in this class of compounds for developing novel therapeutic agents against a range of cancer cell lines, as structurally related pyrazolopyrimidine and thiadiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities in preclinical studies . This product is intended for use in biochemical assays, enzyme inhibition studies, and cell-based screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-8-26-17(21-11)22-14(24)9-25-16-13-7-20-23(15(13)18-10-19-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCGGVTHZLVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Structural Overview

The molecular formula of this compound is C17H14N6OS2, with a molecular weight of approximately 382.46 g/mol. The compound features a thiazole ring, a pyrazolo-pyrimidine moiety, and a sulfanyl group, which are known to contribute to various biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of the Pyrazolo-Pyrimidine Moiety : This step often employs condensation reactions to link the pyrazolo and pyrimidine structures.
  • Final Coupling : The thiazole and pyrazolo-pyrimidine components are linked via a sulfanyl group to form the final product.

This synthetic pathway allows for the efficient production of high-purity compounds suitable for biological testing .

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance:

  • Induction of Apoptosis : Studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) at low micromolar concentrations .
    • IC50 Values : The IC50 for apoptosis induction in A549 cells was reported at 2.24 µM for similar compounds .
CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
DoxorubicinA5499.20Positive control

Kinase Inhibition

The presence of functional groups characteristic of kinase inhibitors suggests that this compound may target specific kinases involved in cancer progression. This potential mechanism warrants further investigation to elucidate its role as a therapeutic agent .

Antimicrobial Properties

Some derivatives within the same chemical family have demonstrated antimicrobial activity. For example, certain thiazole-containing compounds have shown effectiveness against various bacterial strains . This highlights the versatility of such compounds in medicinal applications beyond oncology.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold for their anti-proliferative activities against multiple cancer cell lines:

  • Study on Derivatives : In one study, novel derivatives were synthesized and tested for their efficacy against HCT116 and HepG2 cells.
    • Key Findings : Compound 12b showed promising anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and notable inhibition against mutant EGFR .
  • Flow Cytometric Analysis : This technique revealed that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating their potential as apoptotic inducers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular features, and reported biological or synthetic data.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Synthesis Method
Target Compound : N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine - 1-Phenyl
- 4-(sulfanylacetamide) with 4-methylthiazol-2-yl
~428 (estimated) Hypothesized kinase inhibition based on structural analogs Likely involves amide coupling (e.g., EDCI/HOBt) and nucleophilic substitution
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine - 1-Phenyl
- 4-(sulfanylacetamide) with 4-acetamidophenyl
~463 (estimated) Similar scaffold; acetamidophenyl substitution may enhance solubility or alter target binding Amide coupling (e.g., EDCI/HOBt) under anhydrous conditions
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine - 3-(4-Methylphenyl)
- 4-Oxo
- Sulfanylacetamide with 5-methylthiadiazol-2-yl
~471 (reported) Antiproliferative activity inferred from thienopyrimidine analogs Sulfur-based nucleophilic substitution and cyclization
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + chromenone - Fluoro-substituted chromenone
- Benzenesulfonamide
589.1 (reported) Potent kinase inhibition (e.g., CDKs) with fluorophenyl groups enhancing metabolic stability Suzuki-Miyaura coupling and Pd-catalyzed cross-coupling
Hydroxyacetamide Derivatives (FP1-12) Triazole/imidazole hybrids - Hydroxyacetamide
- Substituted phenyl/methylidene groups
~350–450 (estimated) Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) Reflux with pyridine/zeolite catalysts

Key Structural and Functional Insights:

Core Heterocycle Variations: Pyrazolo[3,4-d]pyrimidine (target compound) vs. Chromenone-fused pyrazolopyrimidine () introduces planar aromaticity, enhancing DNA intercalation or topoisomerase inhibition .

Substituent Effects :

  • Acetamide Nitrogen : The 4-methylthiazol-2-yl group (target) vs. 4-acetamidophenyl : Thiazole’s electron-withdrawing nature may improve binding to kinase hinge regions, whereas acetamidophenyl could enhance solubility via hydrogen bonding.
  • Fluorine Substitution (): Fluorine atoms increase metabolic stability and bioavailability, critical for in vivo efficacy .

Synthetic Strategies: Amide coupling (EDCI/HOBt) is common for sulfanylacetamide derivatives . Thienopyrimidines require sulfur-based cyclization (e.g., CS2/KOH reflux) , while chromenone hybrids employ cross-coupling reactions .

Biological Activity :

  • Antiproliferative activity in hydroxyacetamide derivatives () suggests that sulfanylacetamide scaffolds broadly modulate cell proliferation pathways, possibly via kinase or tubulin inhibition .

Data Tables

Table 1: Structural Comparison of Sulfanylacetamide Derivatives

Compound Heterocyclic Core Substituent at Acetamide Nitrogen Reported Activity
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methyl-1,3-thiazol-2-yl Kinase inhibition (hypothesized)
N-(4-Acetamidophenyl) analog Pyrazolo[3,4-d]pyrimidine 4-Acetamidophenyl Solubility-focused design
Thieno[3,2-d]pyrimidine derivative Thieno[3,2-d]pyrimidine 5-Methyl-1,3,4-thiadiazol-2-yl Antiproliferative

Preparation Methods

Chlorination of Pyrazolopyrimidinone

  • 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) at 90°C for 4 hours to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Yield : 85–90%.

Thiolation of Chloropyrazolopyrimidine

  • The 4-chloro intermediate reacts with thiourea in dry toluene under reflux for 6 hours, followed by alkaline hydrolysis (10% NaOH) to generate the 4-thiol derivative.
  • Yield : 75–80%.

Key Data :

Step Reagents/Conditions Yield
Chlorination POCl₃, TMA, 90°C, 4h 85–90%
Thiolation Thiourea, toluene, reflux 75–80%

Formation of the Sulfanyl Acetamide Linker

The sulfanyl acetamide bridge is constructed via a nucleophilic substitution reaction between the pyrazolopyrimidine thiol and a bromoacetamide intermediate:

Synthesis of 2-Bromo-N-(4-Methyl-1,3-Thiazol-2-Yl)Acetamide

  • Bromoacetyl bromide (1.2 equiv) is added dropwise to a solution of 4-methyl-1,3-thiazol-2-amine in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.
  • Yield : 82–86%.

Coupling with Pyrazolopyrimidine Thiol

  • The bromoacetamide derivative reacts with 1-phenyl-1H-pyrazolopyrimidin-4-thiol in DMF using sodium hydride (NaH) as a base at 50°C for 3 hours.
  • Yield : 70–75%.

Key Data :

Parameter Value
Solvent DMF
Base NaH (1.5 equiv)
Temperature 50°C
Reaction Time 3 hours

Optimization and Industrial-Scale Considerations

Catalytic Enhancements

  • Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in analogous acetamide syntheses, reducing reaction times by 30%.

Solvent Systems

  • Aromatic solvents like toluene enhance thiolate reactivity, while polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions.

Purification Techniques

  • Final products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hantzsch Thiazole High purity Long reaction time 68–72%
POCl₃ Chlorination Scalable Corrosive reagents 85–90%
NaH-Mediated Coupling Rapid kinetics Moisture-sensitive 70–75%

Mechanistic Insights

  • Thiolation : The chloro group in pyrazolopyrimidine undergoes nucleophilic displacement by the thiourea-derived thiolate anion, facilitated by the electron-withdrawing nature of the pyrimidine ring.
  • Amidation : Bromoacetyl bromide reacts with the thiazole amine via a two-step mechanism: initial proton abstraction by TEA, followed by nucleophilic attack on the electrophilic carbonyl carbon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.